molecular formula C10H18O2 B131599 4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol CAS No. 20053-40-1

4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol

Cat. No. B131599
CAS RN: 20053-40-1
M. Wt: 170.25 g/mol
InChI Key: XWFVRMWMBYDDFY-UHFFFAOYSA-N
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Patent
US06867335B2

Procedure details

131 mg methyl trioxorhenium was dissolved in 30% aqueous hydrogen peroxide (23.6 ml) and cooled to 0° C. internal in a 21, 3-necked flask. A solution was separately prepared from 1,3-dioxolane (100 ml), (+)-2-carene (13.6 g, 0.1 mol), and pyridine (12 ml). This was also cooled to 0° C. internal. While stirring the cold aqueous solution vigorously, the cold dioxolane solution was added over 70 minutes, keeping the exothermic reaction at 0-5° C. After three hours (when TLC indicated disappearance of (+)-2-carene), the mixture was poured in to a separating funnel and the layers were separated. Saturated NaCl solution (20 ml) was added to the aqueous layer and more separation occurred. The layers were separated again. The aqueous layer was extracted once more with dioxolane (10 ml). The organics were combined. Aqueous pH 5.8 buffer solution (304 ml) was added and stirred vigorously at room temperature until (+)-2-carene epoxide had disappeared by TLC and HPLC (4 hours). The reaction was transferred to a separating funnel and washed once with heptane (75 ml). NaCl (45 g) was added to the aqueous layer and this was extracted with ethyl acetate (3×125 ml, 1×100 ml). The ethyl acetate extracts were combined, dried over Na2SO4, and concentrated in vacuo to ˜150 ml. 200 ml heptane was added and the solution was concentrated to ˜150 ml. 5-10 ml of EtOAc was added to dissolve the solid. It was allowed to cool with stirring and then cooled to 0° C. The solid was collected by vacuum filtration and washed twice with cold 5% EtOAc/heptane. After drying under vacuum, 11.857 g of (+)-p-menth-2-ene-1,8-diol (69.8% yield from (+)-2-carene) was obtained. NMR showed some residual heptane. Elemental Analysis: 70.6% C, 10.6% H.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
23.6 mL
Type
reactant
Reaction Step Four
Quantity
131 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:5][CH2:4]OC1.[CH:6]12[C:12]([CH3:14])([CH3:13])[CH:11]1[CH2:10][CH2:9]C(C)=[CH:7]2.N1C=CC=CC=1.[OH:22]O>C[Re](=O)(=O)=O>[C:5]1([OH:1])([CH3:4])[CH2:9][CH2:10][CH:11]([C:12]([OH:22])([CH3:14])[CH3:13])[CH:6]=[CH:7]1

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
O1COCC1
Name
Quantity
13.6 g
Type
reactant
Smiles
C12C=C(CCC1C2(C)C)C
Name
Quantity
12 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1COCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12C=C(CCC1C2(C)C)C
Step Four
Name
Quantity
23.6 mL
Type
reactant
Smiles
OO
Name
Quantity
131 mg
Type
catalyst
Smiles
C[Re](=O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
While stirring the cold aqueous solution vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This was also cooled to 0° C. internal
CUSTOM
Type
CUSTOM
Details
the exothermic reaction at 0-5° C
ADDITION
Type
ADDITION
Details
the mixture was poured in to a separating funnel
CUSTOM
Type
CUSTOM
Details
the layers were separated
ADDITION
Type
ADDITION
Details
Saturated NaCl solution (20 ml) was added to the aqueous layer and more separation
CUSTOM
Type
CUSTOM
Details
The layers were separated again
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted once more with dioxolane (10 ml)
ADDITION
Type
ADDITION
Details
Aqueous pH 5.8 buffer solution (304 ml) was added
STIRRING
Type
STIRRING
Details
stirred vigorously at room temperature until (+)-2-carene epoxide
CUSTOM
Type
CUSTOM
Details
had disappeared by TLC and HPLC (4 hours)
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The reaction was transferred to a separating funnel
WASH
Type
WASH
Details
washed once with heptane (75 ml)
ADDITION
Type
ADDITION
Details
NaCl (45 g) was added to the aqueous layer
EXTRACTION
Type
EXTRACTION
Details
this was extracted with ethyl acetate (3×125 ml, 1×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to ˜150 ml
ADDITION
Type
ADDITION
Details
200 ml heptane was added
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated to ˜150 ml
ADDITION
Type
ADDITION
Details
5-10 ml of EtOAc was added
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the solid
TEMPERATURE
Type
TEMPERATURE
Details
to cool
STIRRING
Type
STIRRING
Details
with stirring
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C
FILTRATION
Type
FILTRATION
Details
The solid was collected by vacuum filtration
WASH
Type
WASH
Details
washed twice with cold 5% EtOAc/heptane
CUSTOM
Type
CUSTOM
Details
After drying under vacuum

Outcomes

Product
Name
Type
product
Smiles
C1(C=CC(CC1)C(C)(C)O)(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 11.857 g
YIELD: PERCENTYIELD 69.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.